molecular formula C14H12F3N3O2 B2748044 Ethyl 2-anilino-4-(trifluoromethyl)-5-pyrimidinecarboxylate CAS No. 187035-92-3

Ethyl 2-anilino-4-(trifluoromethyl)-5-pyrimidinecarboxylate

Cat. No. B2748044
CAS RN: 187035-92-3
M. Wt: 311.264
InChI Key: UTBAWGADJXNEHN-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-4-(trifluoromethyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₄ and a molar mass of approximately 247.253 g/mol . It belongs to the class of dihydrofuran-3-carboxylates . The compound’s structure includes an anilino group, a trifluoromethyl group, and a pyrimidine ring.

Mechanism of Action

The specific biological or pharmacological mechanism of action for Ethyl 2-anilino-4-(trifluoromethyl)-5-pyrimidinecarboxylate remains an area of active research. It could potentially exhibit anti-proliferative activity or other effects, but detailed studies are necessary to elucidate its mode of action .

properties

IUPAC Name

ethyl 2-anilino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-2-22-12(21)10-8-18-13(20-11(10)14(15,16)17)19-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBAWGADJXNEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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